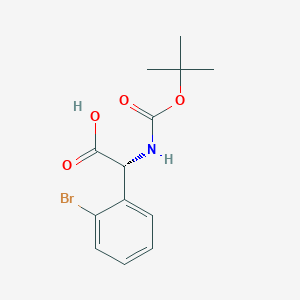
(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl acetic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening and process optimization ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Brominated phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetic acids.
Aplicaciones Científicas De Investigación
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino acid moiety can interact with active sites or catalytic residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
®-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity.
Propiedades
Fórmula molecular |
C13H16BrNO4 |
|---|---|
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
(2R)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clave InChI |
XAAGWHKTRALRLO-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


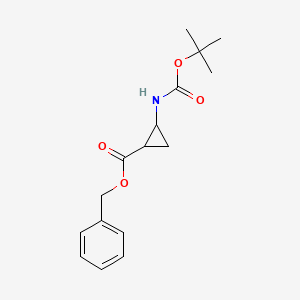


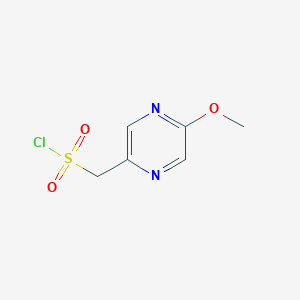
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
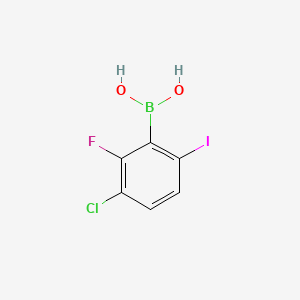
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
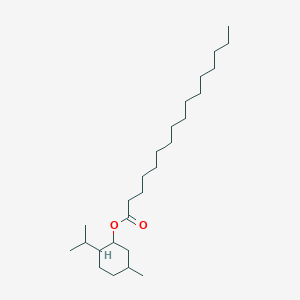
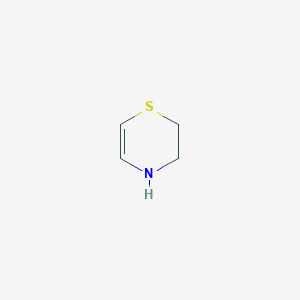
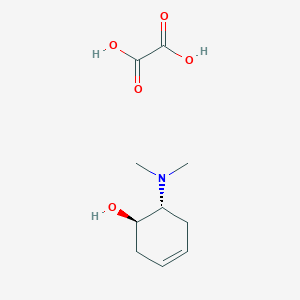

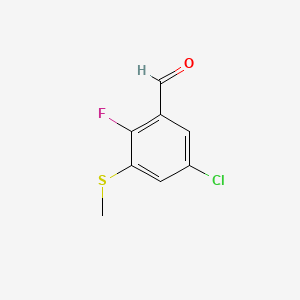
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

